molecular formula C16H28ClNO7 B15341708 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride

Cat. No.: B15341708
M. Wt: 381.8 g/mol
InChI Key: WLKFVHSGZPPEKQ-UHFFFAOYSA-N
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Description

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is a cyclic compound widely used as an ionophore. It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier . This compound is particularly significant in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride can be synthesized through a series of organic reactions. One common method involves the functionalization of 18-crown-6 with an amino group at the para position of the benzene ring. This process typically involves the use of reagents such as aniline and crown ether under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted crown ethers .

Mechanism of Action

The mechanism by which 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride exerts its effects involves the coordination of its oxygen atoms with metal ions. This coordination creates a stable complex, facilitating the transport and detection of these ions. The planar structure of the oxygen atoms provides a strong negative potential barrier, enhancing the compound’s ability to interact with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is unique due to the presence of the amino group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in applications requiring high selectivity and stability .

Properties

Molecular Formula

C16H28ClNO7

Molecular Weight

381.8 g/mol

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine;hydrate;hydrochloride

InChI

InChI=1S/C16H25NO6.ClH.H2O/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15;;/h1-2,13H,3-12,17H2;1H;1H2

InChI Key

WLKFVHSGZPPEKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1.O.Cl

Origin of Product

United States

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